molecular formula C13H16ClN3O2 B14719932 Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- CAS No. 13909-32-5

Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-

Cat. No.: B14719932
CAS No.: 13909-32-5
M. Wt: 281.74 g/mol
InChI Key: KTNNLWLSSJUKCE-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: is a synthetic organic compound with the molecular formula C13H17ClN2O and a molecular weight of 252.740 g/mol This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a nitroso group, along with a tetrahydronaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)urea with a nitrosating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the nitroso group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Azido and thiol-substituted derivatives.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.

Comparison with Similar Compounds

Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: can be compared with other similar compounds, such as:

    Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Lacks the nitroso group, resulting in different reactivity and biological activity.

    Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-: Contains a phenyl group instead of the tetrahydronaphthyl group, leading to variations in chemical and biological properties.

The uniqueness of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

13909-32-5

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea

InChI

InChI=1S/C13H16ClN3O2/c14-7-8-17(16-19)13(18)15-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,15,18)

InChI Key

KTNNLWLSSJUKCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)N(CCCl)N=O

Origin of Product

United States

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